N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
CAS No.: 1053657-78-5
Cat. No.: VC2824372
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1053657-78-5 |
|---|---|
| Molecular Formula | C12H23N3O2 |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate |
| Standard InChI | InChI=1S/C12H23N3O2/c1-5-10(13-9-7-6-8-9)14-15-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)(H,15,16) |
| Standard InChI Key | LKFXZAXNXLLGIT-UHFFFAOYSA-N |
| SMILES | CCC(=NC1CCC1)NNC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(=NC1CCC1)NNC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characterization
Basic Identification
N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a nitrogen-containing organic compound with distinct functional groups that contribute to its chemical behavior and potential applications. The compound is identifiable through several standard chemical identifiers as detailed in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1053657-78-5 |
| Molecular Formula | C12H23N3O2 |
| Molecular Weight | 241.33 g/mol |
| VCID | VC2824372 |
The compound consists of a cyclobutyl group attached to a nitrogen atom, which is further connected to a propylidene moiety forming an imine linkage. This structure is connected to a hydrazine group that bears a tert-butyloxycarbonyl protecting group, creating the characteristic hydrazinecarboxylic acid tert-butyl ester portion of the molecule.
Structural Features
The chemical structure of N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester incorporates several key functional groups that determine its reactivity and properties. The cyclobutyl ring is a four-membered carbocyclic structure that imparts specific conformational constraints to the molecule. The propylidene group contributes a three-carbon chain with an imine functionality, while the hydrazinecarboxylic acid tert-butyl ester portion includes a protected carboxylic acid group that can be deprotected under acidic conditions.
Unlike its cyclopropyl analog (N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester), the cyclobutyl ring in this compound provides different steric and electronic properties that may influence its biological activity and chemical behavior . These structural differences are significant when considering the compound's potential applications in medicinal chemistry and organic synthesis.
Physical and Chemical Properties
Physicochemical Characteristics
N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is typically obtained as a crystalline solid with specific physical properties. While some properties must be inferred from similar compounds due to limited direct data, the following characteristics are notable:
The compound is generally soluble in common organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide, which facilitates its use in various chemical reactions and biological assays . Like many tert-butyl esters, it is likely sensitive to acidic conditions that can cleave the tert-butyl group, and it may also be susceptible to hydrolysis under certain conditions .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester typically follows a condensation reaction pathway involving multiple components. The most common synthetic approach involves the reaction of tert-butyl carbazate (also known as tert-butyl hydrazinecarboxylate) with cyclobutylamine and an appropriate carbonyl compound, usually a propionaldehyde derivative or a related three-carbon ketone.
This reaction proceeds through initial nucleophilic attack of the cyclobutylamine on the carbonyl group to form an imine intermediate, followed by condensation with the tert-butyl carbazate. The reaction can be represented as:
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tert-Butyl carbazate + cyclobutylamine + propionaldehyde (or derivative) → N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
The reaction typically requires acidic catalysis, with methanesulfonic acid being a common catalyst choice. The solvent system often consists of polar protic solvents such as methanol or ethanol, which facilitate the condensation process.
Reaction Conditions and Optimization
The synthesis of N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester requires careful control of reaction conditions to achieve high yields and purity. Typical reaction conditions include:
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Temperature: Reflux conditions are often employed to drive the reaction to completion, though the exact temperature depends on the solvent system used.
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Catalysis: Acid catalysts such as methanesulfonic acid, p-toluenesulfonic acid, or trifluoroacetic acid may be used to activate the carbonyl group and facilitate condensation .
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Reaction time: The condensation typically requires several hours to reach completion, with monitoring by thin-layer chromatography or other analytical techniques to determine reaction progress.
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Water removal: Since the reaction produces water as a byproduct, techniques such as azeotropic distillation or the use of molecular sieves may be employed to drive the equilibrium toward product formation .
After completion of the reaction, purification is typically achieved through techniques such as recrystallization, column chromatography, or a combination of these methods to obtain the desired compound in high purity.
Industrial Production and Scale-up
Purification and Quality Control
Industrial purification of N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester typically involves multiple steps to achieve the high purity required for research and pharmaceutical applications. Common purification techniques include:
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Crystallization: Selective crystallization using appropriate solvent systems to separate the desired compound from impurities.
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Chromatography: For higher-value products, large-scale chromatographic techniques may be employed.
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Distillation: Where applicable, vacuum distillation might be used to purify volatile intermediates.
Quality control measures would include analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and high-performance liquid chromatography (HPLC) to verify the identity, purity, and structural integrity of the final product. The industrial standard typically aims for purity levels exceeding 95% for research-grade materials, with even higher requirements for pharmaceutical applications.
Chemical Reactivity and Transformations
Functional Group Reactivity
N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester contains several reactive functional groups that can undergo various transformations, making it versatile in organic synthesis. Key reactive sites include:
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The tert-butyl ester group: This protecting group can be selectively cleaved under acidic conditions (such as trifluoroacetic acid or formic acid) to reveal the carboxylic acid functionality . This deprotection step is often used in synthetic sequences when the free carboxylic acid is needed for further reactions.
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The hydrazine moiety: The N-N bond in the hydrazine group can undergo various transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions can be used to modify the compound or incorporate it into larger molecular structures.
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The imine (C=N) bond: This functional group can undergo reactions typical of imines, including reduction to amines, addition reactions, and hydrolysis under acidic conditions.
Common Transformation Reactions
Several chemical transformations of N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester are particularly useful in synthetic applications:
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Acid-catalyzed deprotection: Treatment with TFA or formic acid removes the tert-butyl group to give the free carboxylic acid, which can then be activated for coupling reactions .
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Reduction reactions: The imine and hydrazine functionalities can be reduced using reagents such as sodium cyanoborohydride or lithium aluminum hydride to give saturated amine derivatives.
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Coupling reactions: After deprotection, the carboxylic acid can be activated (e.g., as an NHS or TFP ester) and coupled to amine-containing molecules to form amide bonds, which is particularly useful in the synthesis of peptide conjugates and other biomolecules .
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Condensation reactions: The hydrazine nitrogen can react with additional carbonyl compounds to form hydrazones or related derivatives, expanding the structural diversity accessible from this compound.
Applications in Medicinal Chemistry and Research
Role as a Synthetic Intermediate
Beyond direct biological applications, N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester serves as a valuable intermediate in organic synthesis. Its protected hydrazine moiety makes it useful for:
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Building complex nitrogen-containing heterocycles
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Constructing hydrazide linkages in larger molecules
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Serving as a protected form of hydrazine for selective transformations
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Contributing to the synthesis of peptidomimetics and other biologically relevant molecules
Comparison with Related Compounds
Structural Analogs
N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester belongs to a family of related compounds that share the hydrazinecarboxylic acid tert-butyl ester backbone but differ in their cycloalkyl and alkyl substituents. Notable structural analogs include:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester | 1053657-78-5 | C12H23N3O2 | 241.33 |
| N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester | 1053657-24-1 | C11H21N3O2 | 227.30 |
| N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester | 1053657-66-1 | C18H27N3O2 | 317.43 |
These structural variations can significantly affect properties such as solubility, reactivity, and biological activity. For example, the cyclopropyl analog has a smaller ring with greater ring strain and potentially different electronic properties compared to the cyclobutyl variant . Similarly, the cyclopentyl-phenylethylidene analog incorporates an aromatic ring, which introduces additional potential for π-stacking interactions and altered lipophilicity .
Functional Derivatives
In addition to structural analogs with different cycloalkyl groups, functional derivatives of N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester can be created by modifying its reactive functional groups. Common derivatives include:
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Free carboxylic acid derivatives (formed by tert-butyl ester deprotection)
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Activated esters (NHS or TFP esters for bioconjugation)
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Amide derivatives (formed by coupling the carboxylic acid with amines)
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Reduced derivatives (from reduction of the imine and/or hydrazine functionalities)
These functional modifications can be used to tune properties such as solubility, stability, and reactivity for specific applications in organic synthesis or medicinal chemistry .
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